Cas no 22767-95-9 (propan-2-yl 3-phenylpropanoate)

Propan-2-yl 3-phenylpropanoate is an ester compound formed by the reaction of 3-phenylpropanoic acid with isopropanol. This clear to pale yellow liquid exhibits a characteristic fruity or floral odor, making it suitable for applications in fragrance and flavor formulations. Its stable ester linkage ensures good shelf life under proper storage conditions. The compound's phenylpropanoate structure contributes to its solubility in organic solvents, facilitating its use in synthetic chemistry and industrial processes. It may serve as an intermediate in pharmaceuticals or agrochemicals due to its reactivity under controlled conditions. The isopropyl group enhances volatility, which can be advantageous in specific applications requiring controlled release or evaporation.
propan-2-yl 3-phenylpropanoate structure
22767-95-9 structure
Product Name:propan-2-yl 3-phenylpropanoate
CAS No:22767-95-9
MF:C12H16O2
MW:192.254243850708
CID:273498
PubChem ID:347496
Update Time:2025-05-20

propan-2-yl 3-phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid,1-methylethyl ester
    • isopropyl 3-phenylpropanoate
    • propan-2-yl 3-phenylpropanoate
    • FT-0716141
    • 3-phenyl-propanoic acid 1-methylethyl ester
    • 3-Phenylpropionic acid, isopropyl ester
    • 22767-95-9
    • DTXSID80324271
    • NSC-406208
    • SCHEMBL3183513
    • 3-Phenyl-propionic acid, isopropyl ester
    • isopropyl 3-phenylpropionate
    • AKOS008947909
    • Isopropyl 3-phenylpropanoate #
    • Benzenepropanoic acid 1-methylethyl ester
    • NSC406208
    • Inchi: 1S/C12H16O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
    • InChI Key: YQPAOLMOGAHRLG-UHFFFAOYSA-N
    • SMILES: O(C(CCC1C=CC=CC=1)=O)C(C)C

Computed Properties

  • Exact Mass: 192.11508
  • Monoisotopic Mass: 192.11503
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1
  • Boiling Point: 258.5°C at 760 mmHg
  • Flash Point: 102°C
  • Refractive Index: 1.495
  • PSA: 26.3

propan-2-yl 3-phenylpropanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-39682694-1.0g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
1.0g
$0.0 2023-05-08
Enamine
BBV-39682694-1g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
1g
$328.0 2023-10-28
Enamine
BBV-39682694-2.5g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
2.5g
$680.0 2023-10-28
Enamine
BBV-39682694-5g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
5g
$859.0 2023-10-28
Enamine
BBV-39682694-10g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
10g
$1080.0 2023-10-28

propan-2-yl 3-phenylpropanoate Related Literature

  • 1. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre carrying a silyl group at the β position
    Roger A. N. C. Crump,Ian Fleming,John H. M. Hill,David Parker,N. Laxma Reddy,David Waterson J. Chem. Soc. Perkin Trans. 1 1992 3277
  • 2. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre carrying a silyl group at the β position
    Roger A. N. C. Crump,Ian Fleming,John H. M. Hill,David Parker,N. Laxma Reddy,David Waterson J. Chem. Soc. Perkin Trans. 1 1992 3277
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